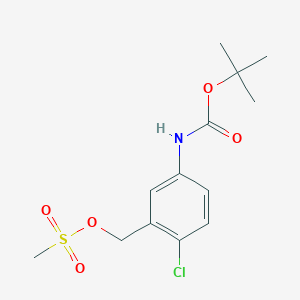

2-Chloro-5-(boc-amino)benzyl mesylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-5-(boc-amino)benzyl mesylate is a useful research compound. Its molecular formula is C13H18ClNO5S and its molecular weight is 335.80 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Development

2-Chloro-5-(boc-amino)benzyl mesylate has been utilized as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been employed in the development of nitrogen-containing heterocycles that exhibit significant pharmacological properties .

Case Study: Synthesis of Anticancer Agents

- Researchers synthesized a series of derivatives from this compound, evaluating their activity against cancer cell lines such as KB-31 and KB-8511. The results indicated promising cytotoxic effects, with IC50 values demonstrating effectiveness against drug-sensitive and multi-drug resistant cancer cells .

Organic Synthesis

The compound serves as a key building block in organic synthesis, facilitating the construction of complex molecular architectures through various coupling reactions. Its reactivity profile allows it to participate in:

- Nucleophilic substitutions : The chloro and mesylate groups can be substituted by various nucleophiles, leading to diverse products.

- Cross-coupling reactions : It can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing complex organic molecules .

Table 1: Summary of Biological Activities

| Compound Derived from this compound | Target Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | KB-31 | >10 | |

| Compound B | KB-8511 | 7.138 | |

| Compound C | HeLa | 6 |

Table 2: Synthetic Routes

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Boc protection | TFA, room temperature | 85 |

| 2 | Mesylation | DMF, NaH | 90 |

| 3 | Nucleophilic substitution | Reflux with nucleophile | Varies |

Properties

Molecular Formula |

C13H18ClNO5S |

|---|---|

Molecular Weight |

335.80 g/mol |

IUPAC Name |

[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl methanesulfonate |

InChI |

InChI=1S/C13H18ClNO5S/c1-13(2,3)20-12(16)15-10-5-6-11(14)9(7-10)8-19-21(4,17)18/h5-7H,8H2,1-4H3,(H,15,16) |

InChI Key |

BQIWRDMSWZOFEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)COS(=O)(=O)C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.